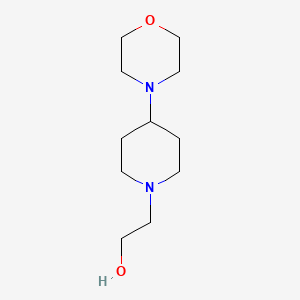

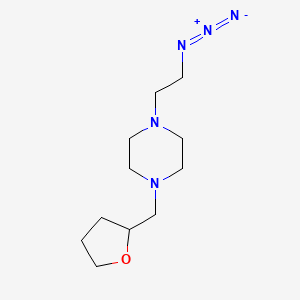

![molecular formula C9H13N5O2 B1478828 5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097956-69-7](/img/structure/B1478828.png)

5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

説明

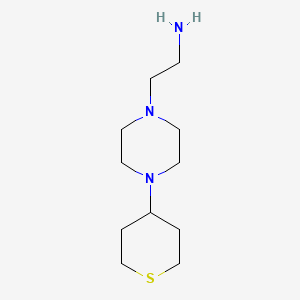

The compound “5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a complex organic molecule. It contains a pyrrolo[3,4-c]pyridine ring, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The “5-(2-azidoethyl)” part suggests that an azidoethyl group is attached to the 5-position of this bicyclic structure.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolo[3,4-c]pyridine core would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The azide group is known to be quite reactive and could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the azide group could make the compound potentially explosive .科学的研究の応用

Pyrrolidine Derivatives in Drug Discovery Pyrrolidine rings, including those found in structures similar to 5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, play a significant role in medicinal chemistry. They are utilized to achieve compounds for treating human diseases, offering advantages in exploring pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage through the non-planarity of the ring. This review discusses the bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, highlighting their synthetic strategies, the influence of steric factors on biological activity, and the structure-activity relationship (SAR) of these compounds (Li Petri et al., 2021).

Diketopyrrolopyrroles Synthesis and Applications

Diketopyrrolopyrroles, closely related in structure to pyrrolopyridine derivatives, are highlighted for their widespread use as dyes in various applications, including high-quality pigments and electronic devices. This comprehensive review covers the progress made in their synthesis, reactivity, and the elucidation of optical properties over four decades. It emphasizes the relationship between structure and optical properties, demonstrating how modifications in the chromophore lead to significant changes in linear and nonlinear optical properties (Grzybowski & Gryko, 2015).

Pyranopyrimidine Scaffolds in Medicinal Chemistry The pyranopyrimidine core, related to pyrrolopyridine structures, serves as a key precursor for the medicinal and pharmaceutical industries, showing a wide range of applicability. This review focuses on the application of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, underscoring their importance in the development of lead molecules with diverse biological profiles (Parmar et al., 2023).

Conjugated Polymers with Pyrrolopyridine Derivatives The review on conjugated polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP) showcases the significance of pyrrolopyridine derivatives in the synthesis of high-performance electronic devices. It details the synthesis, properties, and device performance of polymers containing these electron-deficient pigments, highlighting their potential in electronic applications (Deng et al., 2019).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors Pyrazolo[3,4-b]pyridine, a scaffold that shares structural features with pyrrolopyridine derivatives, has been identified as a versatile element for kinase inhibition in many patents. This review covers patents where pyrazolo[3,4-b]pyridine is utilized for inhibitor binding, illustrating its significance in the design of kinase inhibitors for cancer treatment and other diseases (Wenglowsky, 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-(2-azidoethyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c10-13-11-2-4-14-3-1-6-7(5-14)9(16)12-8(6)15/h6-7H,1-5H2,(H,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVCKCQMNLFOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2C1C(=O)NC2=O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

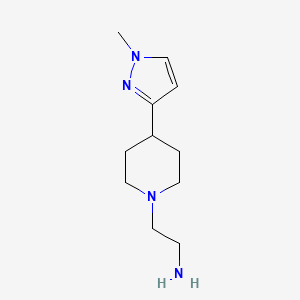

![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one](/img/structure/B1478748.png)

![azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone](/img/structure/B1478749.png)